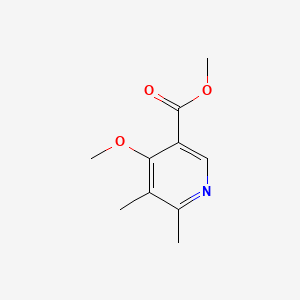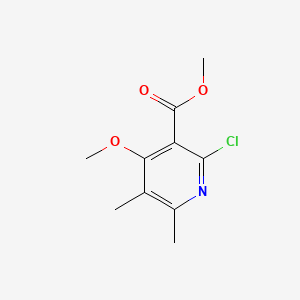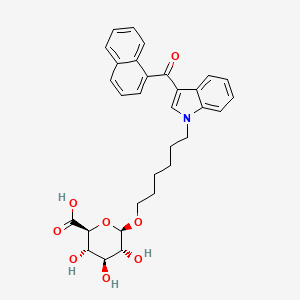
JWH 019 N-(6-hidroxihexil) beta-D-Glucurónido
Descripción general
Descripción
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is a synthetic cannabinoid receptor agonist that has recently gained attention in the scientific community due to its potential applications in research and development. This article will provide an overview of JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Química Forense & Toxicología
JWH 019 N-(6-hidroxihexil) beta-D-Glucurónido: es un metabolito urinario principal de JWH 019, que es un cannabinoide sintético . En toxicología forense, este compuesto es crucial para la confirmación de la exposición a JWH 019. Su detección y cuantificación en muestras biológicas como la orina puede ser fundamental en casos legales relacionados con el abuso de drogas, envenenamiento o en la determinación de la causa de muerte en análisis post mortem.
Investigación del Receptor Cannabinoides
El compuesto padre de This compound, JWH 019, exhibe alta afinidad por ambos receptores cannabinoides CB1 y CB2 . Las aplicaciones de investigación en este campo implican estudiar la interacción de este metabolito con los receptores cannabinoides para comprender su perfil farmacológico y sus posibles efectos terapéuticos.
Estándares de Referencia Analítica
Como estándar de referencia analítica, This compound se utiliza en espectrometría de masas y cromatografía para calibrar instrumentos, validar métodos analíticos y garantizar la precisión de la identificación de sustancias en diversas muestras .
Estudios de Metabolismo de Fármacos
Este compuesto se emplea en estudios de metabolismo de fármacos para comprender las vías metabólicas de los cannabinoides sintéticos. Ayuda a identificar las enzimas implicadas en el metabolismo y la posterior farmacocinética de JWH 019 y sustancias relacionadas .
Investigación Farmacológica
En la investigación farmacológica, This compound se puede utilizar para estudiar los efectos de los metabolitos en el cuerpo, especialmente en relación con la actividad del compuesto padre. Esto incluye investigar sus propiedades fisiológicas y toxicológicas, que no se han probado ampliamente .
Mecanismo De Acción
Target of Action
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid, is a cannabimimetic indole . It shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids . This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with the endocannabinoid system. The activation of CB1 and CB2 receptors can influence various signaling pathways, including the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt pathway . The downstream effects of these pathways can vary widely, affecting processes such as neurotransmission, immune response, and cell survival.
Pharmacokinetics
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is an expected major urinary metabolite of JWH 019 . This suggests that the compound is metabolized in the body, likely in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its interaction with the CB1 and CB2 receptors, it can be expected to have effects similar to those of other cannabinoids. These may include analgesic effects, changes in mood and appetite, and potential immunomodulatory effects . .
Análisis Bioquímico
Biochemical Properties
JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide interacts with the CB 1 and CB 2 receptors The nature of these interactions is likely to involve binding to the active sites of these receptors, leading to changes in their activity
Molecular Mechanism
It is known to bind to CB 1 and CB 2 receptors , which could lead to changes in the activity of these receptors and downstream signaling pathways
Metabolic Pathways
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUOPYMUOPGIN-SQQOACJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017727 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630023-00-5 | |
| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



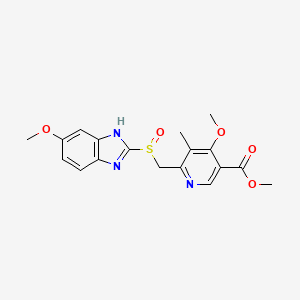


![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
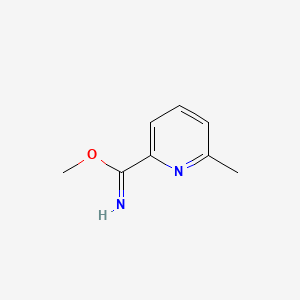
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B590222.png)

